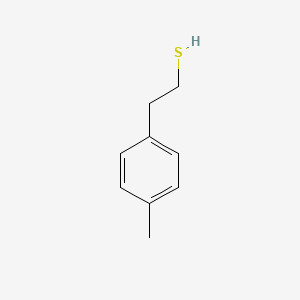

2-(4-Methylphenyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAERHCBCNBDZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methylphenyl Ethane 1 Thiol

Direct Synthesis Strategies

Direct synthesis strategies for 2-(4-Methylphenyl)ethane-1-thiol involve the formation of the thiol group in a highly straightforward manner from carefully selected precursors. These methods include nucleophilic substitution reactions, reductive pathways, and catalytic approaches.

Nucleophilic Substitution Reactions in Thiol Formation

Nucleophilic substitution is a cornerstone of thiol synthesis. This approach typically involves the reaction of an electrophilic carbon with a sulfur-containing nucleophile. For the synthesis of this compound, the common starting material is an activated derivative of 2-(p-tolyl)ethanol, such as 4-methylphenethyl bromide.

A primary method for preparing thiols is the S_N2 reaction between an alkyl halide and a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). In this reaction, the hydrosulfide anion (⁻SH) displaces the halide ion (in this case, bromide) from the alkyl halide, 4-methylphenethyl bromide, to form the desired thiol.

To circumvent the issue of sulfide (B99878) byproduct formation, an alternative and more reliable method employs thiourea (B124793) as the sulfur nucleophile. This process involves two main steps. First, the alkyl halide, 4-methylphenethyl bromide, reacts with thiourea in a nucleophilic substitution reaction. The sulfur atom of thiourea attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a stable, crystalline intermediate known as an S-alkylisothiouronium salt. nih.govrsc.org

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

| Feature | Hydrosulfide Method | Thiourea Method |

|---|---|---|

| Starting Halide | 4-Methylphenethyl Bromide | 4-Methylphenethyl Bromide |

| Sulfur Nucleophile | Sodium Hydrosulfide (NaSH) | Thiourea (SC(NH₂)₂) |

| Intermediate | None (Direct conversion) | S-(2-(4-methylphenyl)ethyl)isothiouronium salt |

| Key Advantage | Direct, one-step reaction | Avoids sulfide byproduct formation, often higher yield |

| Key Disadvantage | Formation of dialkyl sulfide byproduct | Two-step process (salt formation and hydrolysis) |

Reductive Pathways for Thiol Generation from Precursors

Reductive methods provide another avenue for the synthesis of thiols. This approach typically involves the reduction of a sulfur-containing functional group in a higher oxidation state, such as a disulfide or a sulfonyl chloride.

A common precursor for this pathway is the corresponding disulfide, bis(2-(4-methylphenyl)ethyl) disulfide. Disulfide bonds can be readily cleaved to yield two equivalents of the corresponding thiol. This reduction can be accomplished using a variety of non-thiol reducing agents to avoid disulfide exchange byproducts. nih.gov Common reagents for this transformation include sodium borohydride, or a combination of zinc and a dilute acid. nih.gov These methods are effective for the clean conversion of disulfides back to their thiol counterparts.

While sulfonyl chlorides are versatile precursors in sulfur chemistry, they are more commonly used as surrogates for the in-situ generation of thiols for subsequent reactions, such as the one-pot synthesis of thioethers or thioesters, rather than for the isolation of the thiol itself. nih.govacs.org The direct reduction of a sulfonyl chloride to a thiol is less common than the reverse oxidation reaction. organic-chemistry.org

Catalytic Approaches to Thiol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. For the synthesis of this compound, a key catalytic approach is the hydrothiolation of an alkene.

Specifically, the anti-Markovnikov addition of a thiol-containing reagent across the double bond of 4-methylstyrene (B72717) yields the target compound. nih.gov According to Markovnikov's rule, in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. leah4sci.com Anti-Markovnikov addition results in the opposite regiochemistry. leah4sci.comlibretexts.org

Several protocols have been developed to achieve this transformation. Notably, catalyst-free methods utilizing water as a medium have been reported to efficiently promote the anti-Markovnikov addition of thiols to styrenes at room temperature. researchgate.net Another approach involves using formic acid to drive a rapid and green anti-Markovnikov hydrothiolation of styrenes, also proceeding without the need for a metal catalyst. nih.gov These methods offer a highly regioselective and atom-economical route to the desired thiol, starting from readily available 4-methylstyrene and a source of hydrogen sulfide or a thiol equivalent.

Table 2: Catalytic Approaches for the Synthesis of this compound

| Method | Precursor | Key Reagent/Condition | Regioselectivity | Advantage |

|---|---|---|---|---|

| Formic Acid-Driven Hydrothiolation | 4-Methylstyrene | Formic Acid | Anti-Markovnikov | Metal-free, rapid, green |

| Aqueous Medium Hydrothiolation | 4-Methylstyrene | Water | Anti-Markovnikov | Catalyst-free, environmentally benign |

Indirect Synthetic Routes

Indirect synthetic routes involve multiple transformations to construct the target molecule, often by creating and then converting a related functional group. A common indirect pathway to thiols from alcohols proceeds via a thioacetate (B1230152) intermediate.

In this multi-step sequence, the starting material, 2-(4-methylphenyl)ethanol, is first converted into a better leaving group, for instance, by tosylation to form 2-(4-methylphenyl)ethyl tosylate. This intermediate is then treated with a thioacetate salt, such as potassium thioacetate. The thioacetate anion acts as a nucleophile, displacing the tosylate group to form S-(2-(4-methylphenyl)ethyl) ethanethioate.

Thioester Hydrolysis and Related Transformations

The hydrolysis of thioesters presents a robust and widely utilized method for the synthesis of thiols. This transformation involves the cleavage of the thioester bond (R-C(O)S-R') to yield a carboxylic acid and the desired thiol (R'-SH). The reaction is typically carried out under basic or acidic conditions.

For the synthesis of this compound, a suitable precursor would be S-[2-(4-methylphenyl)ethyl] ethanethioate. This intermediate can be prepared through several routes, such as the reaction of 2-(4-methylphenyl)ethyl halide with a thioacetate salt. Subsequent hydrolysis of the thioester will furnish the target thiol.

General Reaction Scheme:

Esterification: A suitable starting material, such as 2-(4-methylphenyl)ethanol, can be converted to its corresponding halide or sulfonate ester. This activated intermediate is then reacted with a thiocarboxylate salt, like potassium thioacetate, to form the thioester.

Hydrolysis: The formed thioester is then hydrolyzed, typically using a base like sodium hydroxide (B78521) in an alcoholic solvent or water, to yield this compound. researchgate.net Acid-catalyzed hydrolysis is also a viable option.

Recent advancements have focused on improving the efficiency and sustainability of thioester synthesis, utilizing safer coupling reagents and greener solvents. researchgate.net While peptide alkyl thioesters are a major area of this research, the fundamental principles can be applied to small molecule synthesis. google.comchemrxiv.org

Table 1: Illustrative Reaction Scheme for Thioester Hydrolysis

| Step | Reactants | Reagents | Product |

| 1 | 2-(4-Methylphenyl)ethyl bromide | Potassium thioacetate | S-[2-(4-Methylphenyl)ethyl] ethanethioate |

| 2 | S-[2-(4-Methylphenyl)ethyl] ethanethioate | Sodium hydroxide, Water/Ethanol (B145695) | This compound |

Methods Involving Xanthates and Their Cleavage

The use of xanthates as intermediates provides another effective pathway to thiols. This method typically involves the reaction of an alkyl halide with an alkali metal xanthate, followed by hydrolysis or cleavage of the resulting S-alkyl O-ethyl dithiocarbonate (xanthate ester). rsc.org

To produce this compound, one would start with a 2-(4-methylphenyl)ethyl halide (e.g., bromide or chloride). This substrate would undergo a nucleophilic substitution reaction with a salt like potassium ethyl xanthate. The subsequent cleavage of the intermediate xanthate ester, often achieved by alkaline hydrolysis, yields the desired thiol. rsc.org This method is advantageous as xanthates are generally stable and the starting materials are readily available.

The reaction for preparing m-thiocresol by hydrolyzing m-tolyl ethyl xanthate with potassium hydroxide in ethanol serves as a well-documented analogous procedure. nih.gov

Table 2: General Steps for Thiol Synthesis via Xanthate Cleavage

| Step | Description | Key Reagents |

| 1 | Formation of Xanthate Ester | 2-(4-Methylphenyl)ethyl halide, Potassium ethyl xanthate |

| 2 | Cleavage of Xanthate Ester | Potassium hydroxide, Ethanol |

| 3 | Acidification and Isolation | Hydrochloric acid or Sulfuric acid |

Conversion from Sulfides and Disulfides

Thiols can also be synthesized from their corresponding sulfides and disulfides. The reduction of a disulfide (R-S-S-R) to two thiol molecules (2 R-SH) is a common and efficient transformation. For this compound, the precursor would be bis(2-(4-methylphenyl)ethyl) disulfide. This disulfide can be prepared via oxidation of the thiol or through other synthetic routes. The reduction is typically accomplished using reducing agents like zinc in an acidic medium. nih.gov

Alternatively, certain types of sulfides can be cleaved to generate thiols. While the direct cleavage of a simple dialkyl sulfide is not always straightforward, specific methodologies exist for more complex sulfides. Transition metal-catalyzed reactions have been developed for the formation of C-S bonds, and in some cases, these processes can be reversed or modified to yield thiols. nih.gov For instance, aryl sulfides can be synthesized via metal-catalyzed cross-coupling reactions, and understanding these mechanisms can provide pathways for targeted sulfide cleavage. researchgate.net

The oxidation of thiols to disulfides is a reversible process. nih.gov This equilibrium is a key aspect of sulfur chemistry, with mild oxidizing agents like iodine or hydrogen peroxide favoring disulfide formation, while stronger reducing agents drive the reaction back to the thiol. google.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency and selectivity of synthetic routes to this compound. In nucleophilic substitution reactions, such as the formation of thioesters or xanthates from alkyl halides, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can accelerate the reaction rate.

Temperature and Pressure Influence on Thiolation Reactions

Temperature is a critical parameter in optimizing thiolation reactions. For nucleophilic substitution reactions, moderate temperatures are generally employed to ensure a reasonable reaction rate without promoting side reactions like elimination. Hydrolysis steps, for both thioesters and xanthates, can often be accelerated by heating. For instance, the alkaline hydrolysis of m-tolyl ethyl xanthate is conducted at reflux in ethanol to ensure complete reaction. nih.gov

In some cases, specific temperature control is crucial. For example, in the synthesis of thionocarbamates from xanthates, a temperature range of 70°C to 80°C is maintained. google.com While pressure is less commonly a key variable in these lab-scale liquid-phase reactions, it can be significant when dealing with gaseous reactants or in certain catalytic processes. For instance, some reductive cyclization reactions involving disulfides are carried out under a specific pressure of carbon dioxide. nih.gov

Catalyst Selection and Reaction Kinetics

The selection of a catalyst is paramount for controlling reaction kinetics and achieving high selectivity. In the hydrolysis of thioesters and xanthates, strong bases like sodium hydroxide or potassium hydroxide are typically used stoichiometrically and also act as catalysts for the hydrolysis.

In modern organic synthesis, transition metal catalysts, particularly those based on copper, nickel, and palladium, play a significant role in C-S bond formation. nih.gov These catalysts are effective in the arylation of thiols and can also be used with disulfides as metal-thiolate precursors. nih.gov For instance, copper(II)-catalyzed synthesis of aryl thiols from aryl halides has been developed, offering a broad substrate scope. researchgate.net The activity of these metal catalysts is highly dependent on the ligands used, with electron-donating ligands often enhancing catalytic activity. researchgate.net The development of well-defined copper and nickel complexes aims to create more rational and reproducible catalytic systems for C-S cross-coupling reactions. researchgate.net For specific reactions, such as the synthesis of thionocarbamates from xanthates, catalysts like Raney Nickel or platinum-palladium on carbon have been employed. google.com

Mechanistic Studies of 2 4 Methylphenyl Ethane 1 Thiol Reactions

Electrophilic and Nucleophilic Reactivity of the Thiol Group

The thiol group of 2-(4-methylphenyl)ethane-1-thiol exhibits characteristic nucleophilic properties, readily engaging in reactions with electrophiles. This reactivity is fundamental to the synthesis of various derivatives.

Formation of Thiol Esters and Their Mechanistic Pathways

Thiol esters are analogs of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom. The formation of thiol esters from this compound can be achieved through several mechanistic pathways, primarily involving the reaction of the thiol with a carboxylic acid or its derivative.

One common method is the direct condensation of a thiol and a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Alternatively, more modern and efficient coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be employed. semanticscholar.org The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the thiol. For instance, with TBTU, the carboxylic acid is converted into a more reactive intermediate, which is then readily attacked by the thiolate anion of this compound to form the corresponding thiol ester. semanticscholar.org

Other routes to thiol esters include the reaction of an acid chloride with an alkali metal salt of the thiol or the displacement of halides by an alkali metal salt of a thiocarboxylic acid. wikipedia.org Thioesters can also be synthesized from alcohols via the Mitsunobu reaction using thioacetic acid. wikipedia.org Recent advancements have focused on developing more sustainable methods, utilizing safer coupling reagents and greener solvents. wikipedia.org

The table below summarizes various synthetic routes for thiol ester formation.

| Starting Material | Reagent | Product | Reference |

| Carboxylic Acid | Thiol, Dehydrating Agent (e.g., DCC) | Thiol Ester | wikipedia.org |

| Acid Chloride | Thiol Salt | Thiol Ester | wikipedia.org |

| Alcohol | Thioacetic Acid, Mitsunobu Reagents | Thiol Ester | wikipedia.org |

| Carboxylic Acid | Thiol, TBTU, DIPEA | Thiol Ester | semanticscholar.org |

Alkylation Reactions Leading to Thioethers

Thioethers, also known as sulfides, are formed when the thiol group of this compound undergoes an alkylation reaction. This transformation typically proceeds via an SN2 mechanism. masterorganicchemistry.com The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. masterorganicchemistry.com

The acidity of thiols is greater than that of alcohols, making the formation of the thiolate anion relatively easy with a suitable base. masterorganicchemistry.com Thiolates are excellent nucleophiles and, due to their lower basicity compared to alkoxides, SN2 reactions are generally favored over elimination (E2) reactions when reacting with alkyl halides. masterorganicchemistry.com

Various catalysts can facilitate the synthesis of thioethers. For example, zinc-catalyzed dehydrative thioetherification of alcohols with thiols provides a route to thioethers. chemrevlett.com Palladium complexes have also been shown to catalyze the S-alkylation of thiols with alcohols. chemrevlett.com

The following table outlines common methods for the synthesis of thioethers from thiols.

| Thiol Substrate | Alkylating Agent | Conditions | Product | Reference |

| Thiol | Alkyl Halide | Base | Thioether | masterorganicchemistry.com |

| Thiol | Benzylic Alcohol | ZnI2 | Thioether | chemrevlett.com |

| Thiol | sec-Phenethyl Alcohol | [{(R,R)-diop}PdCl2]/AgOTf | Thioether | chemrevlett.com |

Radical-Mediated Transformations

Beyond its nucleophilic character, the thiol group of this compound can participate in radical reactions, most notably in thiol-ene click chemistry.

Thiol-Ene Click Chemistry: Mechanisms and Regioselectivity

The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgsci-hub.se This reaction can be initiated by light, heat, or a radical initiator and is known for its high yield, stereoselectivity, and rapid reaction rate. wikipedia.org

Free-Radical Addition Mechanisms and Propagation

The free-radical mechanism of the thiol-ene reaction proceeds through a chain-growth process involving initiation, propagation, and termination steps. sci-hub.sealfa-chemistry.com

Initiation: The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved photochemically, thermally, or by using a radical initiator. sci-hub.sealfa-chemistry.com The initiator abstracts a hydrogen atom from the thiol, generating the reactive thiyl radical. researchgate.net

Propagation: The propagation phase consists of two key steps. First, the thiyl radical adds to the alkene (the 'ene') to form a carbon-centered radical intermediate. wikipedia.orgsci-hub.se This is followed by a chain-transfer step where the newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical, which can then participate in another addition to an alkene, thus propagating the chain. wikipedia.orgalfa-chemistry.com

Anti-Markovnikov Addition Principles

A key characteristic of the radical-mediated thiol-ene reaction is its regioselectivity, which follows the anti-Markovnikov rule. wikipedia.orgsci-hub.se This means that the sulfur atom of the thiol adds to the less substituted carbon of the double bond. youtube.com This outcome is a consequence of the stability of the radical intermediate formed during the propagation step. The addition of the thiyl radical to the less substituted carbon results in the formation of a more stable, more substituted carbon-centered radical. This intermediate then abstracts a hydrogen atom from a thiol molecule to yield the final anti-Markovnikov product. youtube.com

The anti-Markovnikov selectivity makes the thiol-ene reaction a highly predictable and useful tool for the synthesis of linear thioethers. sci-hub.seresearchgate.net

Intramolecular Thiol-Ene Cyclizations

Intramolecular thiol-ene reactions represent a powerful strategy for the synthesis of sulfur-containing heterocyclic compounds. nih.govnih.gov This process, mechanistically similar to its intermolecular counterpart, involves the cyclization of a thiyl radical onto an alkene within the same molecule. nih.gov The reaction is typically initiated by light, heat, or a radical initiator, which generates a reactive thiyl radical. wikipedia.org This radical can then attack the alkene in either an exo or endo fashion, leading to the formation of different ring sizes. nih.gov

The regioselectivity of these cyclizations, meaning the preference for forming one constitutional isomer over another, is a critical aspect and is influenced by several factors. While intermolecular thiol-ene reactions often exhibit high regioselectivity for the anti-Markovnikov product, the outcome of intramolecular versions can be more difficult to predict and control. nih.govwikipedia.org The stability of the resulting carbon-centered radical intermediate plays a crucial role in determining the product distribution, as the cyclization step is often reversible. nih.gov

Studies on various unsaturated thiols have demonstrated that the formation of five- and six-membered rings is common, with the relative yields of the exo and endo products being sensitive to reaction conditions that may favor either thermodynamic or kinetic control. nih.gov For instance, the cyclization of 4-penten-1-thiol under UV irradiation yields a mixture of both five- and six-membered rings. nih.gov The selectivity can be influenced by the substitution pattern on the alkene; for example, the presence of methyl groups on the double bond can stabilize the intermediate radical and favor a specific cyclization pathway. nih.gov

Baldwin's rules for ring closure provide a framework for predicting the favored cyclization pathway. wikipedia.org These rules consider the geometry of the transition state for the ring-closing reaction. Generally, exo cyclizations are kinetically favored for smaller ring sizes, while endo cyclizations may become more competitive for larger rings or under conditions of thermodynamic control.

Table 1: Regioselectivity in Intramolecular Thiol-Ene Cyclizations

| Substrate | Conditions | Major Product(s) | Observations |

|---|---|---|---|

| 3-Butenethiol | Thermolysis in cyclohexane | 5-endo product (43% yield) | <1% of 4-exo product observed. nih.gov |

| 4-Penten-1-thiol | UV light irradiation | Mixture of five- and six-membered rings | Six-membered endo product is favored under thermodynamic control. nih.gov |

| Prenyl-containing thiol | Radical initiation | 6-exo product exclusively | No polymerization products were observed. nih.gov |

Oxidation Pathways and Disulfide Formation

The oxidation of thiols, such as this compound, is a fundamental process in organic sulfur chemistry, leading primarily to the formation of disulfides. This transformation can proceed through different mechanistic pathways, including one-electron and two-electron processes. nih.gov

In a two-electron oxidation pathway, a common intermediate is a sulfenic acid (RSOH), which is formed by the reaction of the thiol with an oxidant like hydrogen peroxide. nih.govnih.gov This sulfenic acid is highly reactive and readily condenses with another thiol molecule to yield the corresponding disulfide and water. nih.gov Alternatively, a sulfenyl intermediate (RSX), such as a sulfenyl halide, can be formed, which can then react with another thiol to produce the disulfide. nih.gov

One-electron oxidation of a thiol results in the formation of a thiyl radical (RS•). nih.gov The recombination of two such thiyl radicals directly leads to the formation of a disulfide bond. nih.gov

The choice of oxidant and reaction conditions significantly influences the oxidation pathway and the final products. Common oxidants used for the conversion of thiols to disulfides include hydrogen peroxide, often in the presence of a catalyst, and sulfonyl fluorides. chemrxiv.orgmdpi.com For instance, sulfuryl fluoride (B91410) has been shown to be a potent and selective oxidant for thiols, enabling the formation of disulfides under simple reaction conditions. chemrxiv.org The reactivity of the thiol can be influenced by its electronic properties; for example, the thiolate anion derived from an aliphatic thiol is generally more nucleophilic than that from an aromatic thiol. chemrxiv.org

The oxidation of disulfides can lead to further oxidized species such as thiolsulfinates (RS(O)SR). mdpi.com This subsequent oxidation is a consideration when controlling the reaction to selectively obtain the disulfide.

Table 2: Common Oxidation Pathways of Thiols

| Pathway | Key Intermediate(s) | Description |

|---|---|---|

| Two-Electron Oxidation | Sulfenic acid (RSOH) or Sulfenyl intermediate (RSX) | The thiol is oxidized to a reactive intermediate which then reacts with another thiol to form the disulfide. nih.gov |

| One-Electron Oxidation | Thiyl radical (RS•) | Two thiyl radicals combine to form the disulfide bond. nih.gov |

Investigating Reaction Stereochemistry and Regiochemistry

The stereochemistry and regiochemistry of reactions involving this compound are critical for controlling the three-dimensional structure and connectivity of the products.

In the context of intramolecular thiol-ene cyclizations , the regiochemistry is determined by the competition between exo and endo ring closure pathways. nih.gov As previously discussed, this is influenced by factors such as the stability of the intermediate radical and the reaction conditions. The stereochemistry of the newly formed chiral centers is also a key consideration. The approach of the thiyl radical to the double bond can occur from different faces, potentially leading to a mixture of diastereomers. The inherent chirality of the starting material, if present, can also influence the stereochemical outcome of the cyclization.

For oxidation reactions , the primary focus is often on the formation of the disulfide. However, when unsymmetrical disulfides are formed from two different thiols, the regiochemistry of the disulfide bond is a factor. In such cases, the relative nucleophilicity of the reacting thiolate anions can dictate the major product. chemrxiv.org

In the asymmetric oxidation of related sulfides, the stereochemistry of the resulting sulfoxide (B87167) is a significant area of study. researchgate.net While not directly involving the thiol, these studies highlight the substrate-specific nature of stereoselective transformations in sulfur chemistry. The choice of the chiral catalyst and reaction conditions, such as temperature, can have a profound impact on the enantiomeric excess of the sulfoxide product. researchgate.net For example, the oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one with a titanium-based chiral complex showed that temperature adjustments were crucial to optimize the yield and enantioselectivity, while also minimizing overoxidation to the sulfone. researchgate.net

Table 3: Factors Influencing Stereochemistry and Regiochemistry

| Reaction Type | Influencing Factors | Outcome |

|---|---|---|

| Intramolecular Thiol-Ene Cyclization | Intermediate radical stability, reaction conditions (kinetic vs. thermodynamic control), Baldwin's rules. nih.govwikipedia.org | Regioselectivity (exo vs. endo), stereochemistry of new chiral centers. |

| Asymmetric Oxidation of Sulfides | Chiral catalyst, reaction temperature, substrate structure. researchgate.net | Enantiomeric excess of the resulting sulfoxide. |

| Unsymmetrical Disulfide Formation | Nucleophilicity of reacting thiolates. chemrxiv.org | Regioselectivity of the disulfide bond. |

Advanced Spectroscopic Characterization of 2 4 Methylphenyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, a comprehensive picture of the molecular framework of 2-(4-methylphenyl)ethane-1-thiol can be constructed.

High-Resolution ¹H NMR Spectral Analysis and Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the different types of protons and their immediate electronic environments within the this compound molecule. The expected chemical shifts and splitting patterns are crucial for assigning each proton to its specific location.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the region of δ 7.0-7.3 ppm. The integration of these signals would correspond to two protons each. The methyl group attached to the benzene ring is expected to produce a singlet at approximately δ 2.3 ppm. The two methylene (B1212753) groups (-CH₂-) in the ethanethiol (B150549) chain will exhibit more complex splitting. The methylene group adjacent to the aromatic ring (Ar-CH₂-) would likely appear as a triplet around δ 2.8 ppm, coupled to the neighboring methylene group. The methylene group attached to the thiol group (-CH₂-SH) is expected to resonate as a quartet around δ 2.6 ppm due to coupling with both the adjacent methylene protons and the thiol proton. The thiol proton (-SH) itself often appears as a triplet around δ 1.3 ppm, though its chemical shift and multiplicity can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic (ortho to CH₃) | ~7.1 | Doublet |

| Aromatic (meta to CH₃) | ~7.2 | Doublet |

| Ar-CH₃ | ~2.3 | Singlet |

| Ar-CH₂- | ~2.8 | Triplet |

| -CH₂-SH | ~2.6 | Quartet |

| -SH | ~1.3 | Triplet |

Carbon-13 NMR Spectroscopy for Molecular Framework Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub Since the natural abundance of ¹³C is low, spin-spin coupling between adjacent carbon atoms is not typically observed. pressbooks.pub Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. masterorganicchemistry.com

The aromatic carbons will resonate in the downfield region, typically between δ 125-140 ppm. pressbooks.pub The carbon atom bearing the methyl group (C-CH₃) and the carbon atom bearing the ethanethiol chain (C-CH₂CH₂SH) will have distinct chemical shifts within this range. The two carbons ortho to the methyl group and the two carbons meta to the methyl group are chemically equivalent and will each produce a single signal. masterorganicchemistry.com The methyl carbon (Ar-CH₃) will appear in the upfield region, around δ 20-25 ppm. pressbooks.pub The two methylene carbons will have characteristic shifts; the carbon adjacent to the aromatic ring (Ar-CH₂) is expected around δ 35-40 ppm, while the carbon bonded to the sulfur atom (-CH₂-SH) will be further upfield, likely in the δ 25-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-CH₂CH₂SH | ~138-142 |

| Aromatic CH (ortho to CH₃) | ~129-131 |

| Aromatic CH (meta to CH₃) | ~128-130 |

| Ar-CH₂- | ~35-40 |

| -CH₂-SH | ~25-30 |

| Ar-CH₃ | ~20-25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unequivocally confirm the structural assignments made from 1D NMR, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the aromatic protons on adjacent carbons, confirming their ortho relationship. Crucially, it would also show correlations between the protons of the two methylene groups in the ethanethiol chain, as well as between the -CH₂-SH protons and the thiol proton, definitively establishing the connectivity of the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, and between the methylene protons and their respective methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). epfl.chyoutube.com This powerful technique helps to piece together the entire molecular structure by connecting different fragments. For example, an HMBC spectrum would show a correlation between the methyl protons (Ar-CH₃) and the aromatic carbon to which the methyl group is attached, as well as the adjacent aromatic carbons. It would also show correlations between the methylene protons (Ar-CH₂) and the aromatic carbons, confirming the attachment of the side chain to the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. libretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would exhibit several key absorption bands:

S-H Stretch: A weak to medium intensity band is expected in the region of 2550-2600 cm⁻¹ corresponding to the stretching vibration of the thiol S-H bond. msu.edu

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-H Bending (Aliphatic): The bending vibrations of the methyl and methylene groups are found in the 1375-1470 cm⁻¹ range. libretexts.org

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550-2600 | Weak to Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| Aliphatic C-H Bending | 1375-1470 | Medium |

| C-S Stretch | 600-800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

For this compound (C₉H₁₂S), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.26 g/mol ). chembk.com The fragmentation pattern would provide valuable clues about the molecule's structure. Common fragmentation pathways would include:

Loss of the thiol group (-SH): This would result in a fragment ion at m/z 119.

Loss of an ethyl radical (-CH₂CH₃): This is less likely but could produce a fragment at m/z 123.

Benzylic cleavage: Cleavage of the bond between the two methylene groups would be a favorable fragmentation pathway, leading to the formation of a stable tropylium-like cation at m/z 105 (C₈H₉⁺). The other fragment would be CH₂SH⁺ at m/z 47.

Loss of a methyl radical (-CH₃): A peak at m/z 137 corresponding to the loss of the methyl group from the aromatic ring might be observed.

The relative intensities of these fragment ions help in piecing together the structure of the original molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands in the UV region. For a toluene (B28343) derivative, one would expect a strong primary band (π → π* transition) around 200-220 nm and a weaker secondary band (also a π → π* transition) around 250-280 nm. The presence of the sulfur atom with its non-bonding electrons could potentially introduce a weak n → σ* transition at longer wavelengths, though this is often masked by the stronger π → π* absorptions. upenn.edu The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

| π → π* (Primary) | ~210 |

| π → π* (Secondary) | ~265 |

Experimental UV-Vis Spectra and Absorption Maxima

The UV-Vis spectrum of this compound, when dissolved in a suitable transparent solvent such as ethanol (B145695) or cyclohexane, would be expected to exhibit absorption bands characteristic of the p-substituted benzene chromophore. The presence of the methyl and ethanethiol substituents influences the precise position and intensity of these absorptions.

Typically, substituted benzenes display two primary absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure in the region of 250-280 nm. For this compound, the expected absorption maxima are presented in the following table.

Table 1: Hypothetical Experimental UV-Vis Absorption Maxima for this compound in Ethanol

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| E2-band | ~215 | ~8,000 | π → π |

| B-band | ~265 | ~300 | π → π |

The ethanethiol group, being a weak auxochrome, is anticipated to cause a small red shift (bathochromic shift) of these bands compared to toluene. The fine vibrational structure often observed in the B-band of benzene is typically blurred in substituted benzenes, especially in polar solvents.

Correlation with Theoretical Electronic Structure Calculations

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting experimental UV-Vis spectra. By modeling the electronic structure of this compound, the observed absorption bands can be assigned to specific electronic transitions between molecular orbitals.

A typical computational approach would involve geometry optimization of the molecule in its ground state, followed by TD-DFT calculations to determine the vertical excitation energies and oscillator strengths. These calculated values correspond to the absorption maxima (λmax) and intensities, respectively.

Table 2: Hypothetical Theoretical UV-Vis Data for this compound (TD-DFT/B3LYP/6-31G(d) in Ethanol)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| ~212 | ~0.25 | HOMO → LUMO+1 |

| ~260 | ~0.02 | HOMO → LUMO |

The theoretical calculations would likely show that the lower energy B-band corresponds primarily to a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), both of which are expected to have significant π character localized on the p-methylphenyl ring. The higher energy and more intense E2-band would be associated with transitions to higher energy unoccupied orbitals, such as LUMO+1. The agreement between the calculated and experimental λmax values would serve to validate the theoretical model and provide a detailed assignment of the electronic transitions.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Ethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing a means to solve the Schrödinger equation for a given molecule and thereby elucidate its electronic and structural properties. For 2-(4-Methylphenyl)ethane-1-thiol, these calculations can reveal a wealth of information about its behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. acs.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.com Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol group and the π-system of the p-tolyl group. The LUMO, conversely, would likely be distributed over the aromatic ring and the C-S bond, representing regions susceptible to nucleophilic attack.

Illustrative Data for Frontier Molecular Orbitals of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Disclaimer: The data presented in this table is illustrative and intended to be representative of a molecule like this compound based on general principles of computational chemistry. It is not based on published experimental or computational results for this specific compound.

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Understanding this charge distribution is crucial for predicting intermolecular interactions and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to calculate these atomic charges. researchgate.netresearchgate.net While Mulliken charges are computationally straightforward, they can be sensitive to the basis set used. NPA is often considered more robust.

In this compound, the sulfur and carbon atoms of the aromatic ring are expected to carry negative charges due to their higher electronegativity, while the hydrogen atoms will be positively charged. The charge distribution provides insights into the molecule's polarity and its potential for electrostatic interactions.

Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| S1 | -0.15 |

| C(aromatic) | -0.10 to -0.20 |

| C(ethyl) | -0.05 to -0.10 |

| H(thiol) | +0.15 |

| H(aromatic/ethyl) | +0.05 to +0.10 |

Disclaimer: The data presented in this table is illustrative and intended to be representative of a molecule like this compound based on general principles of computational chemistry. It is not based on published experimental or computational results for this specific compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the sulfur atom, highlighting its nucleophilic character. The hydrogen atom of the thiol group would exhibit a positive potential (blue), indicating its acidic nature. The aromatic ring would display a mix of potentials, reflecting the influence of the methyl and ethanethiol (B150549) substituents.

Reactivity Indices (e.g., Fukui Functions) for Predicting Reaction Sites

Reactivity indices derived from DFT, such as Fukui functions, provide a more quantitative prediction of a molecule's reactive sites. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org There are different forms of the Fukui function to predict sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). faccts.de

For this compound, the Fukui function analysis would likely identify the sulfur atom as a primary site for electrophilic attack, consistent with the MEP map. The analysis could also pinpoint specific carbon atoms in the aromatic ring that are more susceptible to either electrophilic or nucleophilic substitution.

Illustrative Fukui Function Indices for Selected Atoms of this compound

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| S1 | 0.12 | 0.35 |

| C4(aromatic) | 0.08 | 0.15 |

| C1(ethyl) | 0.15 | 0.05 |

Disclaimer: The data presented in this table is illustrative and intended to be representative of a molecule like this compound based on general principles of computational chemistry. It is not based on published experimental or computational results for this specific compound.

Thermochemical Parameters of Formation and Reaction

Quantum chemical calculations can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. For instance, the enthalpy of formation of this compound provides a measure of its intrinsic stability relative to its constituent elements. nih.gov

Illustrative Thermochemical Parameters for this compound at 298.15 K

| Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -50.2 kJ/mol |

| Standard Entropy (S°) | 420.5 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | 110.8 kJ/mol |

Disclaimer: The data presented in this table is illustrative and intended to be representative of a molecule like this compound based on general principles of computational chemistry. It is not based on published experimental or computational results for this specific compound.

Computational chemistry provides a powerful lens through which to examine the structure, dynamics, and properties of molecules at the atomic level. For this compound, theoretical investigations, particularly through molecular dynamics (MD) simulations and quantum mechanical calculations, offer a way to understand its behavior in various environments.

Molecular Dynamics (MD) Simulations: Conformational Analysis and Flexibility of the Thiol Group

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the preferred three-dimensional arrangements (conformers) of a molecule and the flexibility of its constituent parts.

For this compound, the key areas of flexibility are the rotational bonds within the ethylthiol side chain and the orientation of the thiol (-SH) group itself. The presence of the methyl group on the phenyl ring introduces a degree of steric influence and alters the electronic distribution, which can affect the conformational preferences compared to its non-methylated counterpart, 2-phenylethanethiol (B1584568).

Studies on the closely related 2-phenylethanethiol have identified multiple stable conformers, primarily differing in the torsion angles of the ethylthiol chain. The interplay of weak intramolecular forces, such as potential hydrogen bonding between the thiol hydrogen and the aromatic pi-electron system, is a critical factor in determining the most stable conformations. It is anticipated that this compound would exhibit a similar conformational landscape, with the methyl group potentially favoring or disfavoring certain orientations due to steric hindrance.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (C-C-S-H) | Dihedral Angle 2 (Aromatic-C-C-S) | Relative Energy (kcal/mol) |

| Anti | ~180° | ~180° | 0.2 |

| Gauche 1 | ~60° | ~60° | 0.0 |

| Gauche 2 | ~-60° | ~60° | 0.0 |

Note: This table is illustrative and based on theoretical principles. Actual values would require specific MD simulations.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can incorporate solvent molecules explicitly to model these interactions. For this compound, the polarity of the solvent is expected to play a crucial role.

In nonpolar solvents, intramolecular interactions would likely dominate, favoring more compact conformations. In polar solvents, intermolecular hydrogen bonding between the thiol group and the solvent molecules would become more prevalent, potentially leading to more extended conformations. These solvent-induced conformational changes can, in turn, affect the reactivity of the thiol group, for instance, in reactions such as thiol-ene coupling. Theoretical studies on similar thiol-ene reactions have shown that the reaction rates can be influenced by the solvent's ability to stabilize transition states.

Theoretical Spectroscopic Predictions

Quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds.

Vibrational Frequencies (IR) and Normal Mode Analysis

DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies and the corresponding normal modes. Each peak in the IR spectrum corresponds to a specific vibrational motion of the atoms. For this compound, key predicted vibrational frequencies would include the S-H stretch, C-S stretch, C-H stretches of the aromatic ring and ethyl group, and various bending modes. Comparing the calculated spectrum with an experimental one can help to confirm the molecular structure and identify different conformers.

Table 2: Predicted ajor Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 700 |

Note: These are typical ranges and the exact values would be obtained from specific DFT calculations.

Electronic Spectra (UV-Vis) Using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the substituted benzene (B151609) ring. The position and intensity of the absorption maxima would be influenced by the presence of both the ethanethiol and the methyl substituents on the aromatic ring. TD-DFT calculations can provide valuable information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com

NMR Chemical Shift Prediction and Experimental Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a valuable tool in structural elucidation. scielo.org.za By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted.

For this compound, these calculations would predict distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the ethyl group, as well as for the different carbon atoms. Discrepancies between predicted and experimental chemical shifts can often be rationalized by considering solvent effects and the presence of multiple conformers in solution. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) employed in the calculation.

Crystallographic Investigations of 2 4 Methylphenyl Ethane 1 Thiol and Its Derivatives

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. This method has been applied to several derivatives of 2-(4-methylphenyl)ethane-1-thiol, providing a basis for understanding the structural properties of this class of compounds.

For instance, the crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one reveals key geometric features. nih.gov In this derivative, the tolyl ring is oriented in a way that it lies over the carbonyl and methoxy (B1213986) groups. researchgate.net The dihedral angle between the planes of the phenyl and tolyl rings is 44.03 (16)°. researchgate.net

Another related compound, 1,2-Bis(4-methylphenoxy)ethane , shows that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 89.41 (2)°. researchgate.net The molecule also exhibits twofold symmetry. researchgate.net The Csp³-Csp³ bond length in a similar 1,2-diphenylethane (B90400) derivative is reported to be in the normal range at 1.535 (6) Å. researchgate.net

In the crystal structure of 2,2-Dichloro-1-(4-methylphenyl)ethanone , the molecule is nearly planar. The dihedral angle between the benzene (B151609) ring and the plane formed by the carbonyl oxygen and the ethane (B1197151) carbon atoms is 15.5 (2)°. doaj.orgresearchgate.net

The following table summarizes selected bond lengths from a related derivative, providing an approximation of the expected values for this compound.

| Bond | Approximate Length (Å) | Source Compound |

| C(sp³)-C(sp³) (ethane bridge) | 1.535 | 1,2-bis(phenyl)ethane derivative |

| C(aromatic)-C(methyl) | ~1.51 | General Toluene (B28343) Derivatives |

| C(aromatic)-C(ethyl) | ~1.52 | General Ethylbenzene Derivatives |

| C(ethyl)-S | ~1.82 | General Thioethers |

| S-H | ~1.34 | General Thiols |

| C-H (aromatic) | ~0.93 | 1,2-Bis(4-methylphenoxy)ethane |

| C-H (methylene) | ~0.97 | 1,2-Bis(4-methylphenoxy)ethane |

Note: The data in this table is derived from related structures and general chemical knowledge, as a direct crystal structure for this compound was not found.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon that can significantly impact the physical properties of a material. While no specific polymorphic forms of this compound have been reported in the reviewed literature, the potential for polymorphism exists due to the molecule's conformational flexibility.

The crystal packing of its derivatives is primarily governed by a combination of intermolecular forces. In the case of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, supramolecular chains are formed along the c-axis, mediated by C-H···O interactions. researchgate.net The packing of 1,2-Bis(4-methylphenoxy)ethane is influenced by C-H···π interactions. researchgate.net The packing in 2,2-dichloro-1-(4-methylphenyl)ethanone is stabilized by intermolecular C—H...O hydrogen bonds. doaj.org

The crystal packing architecture of this compound would likely involve a balance of hydrogen bonding from the thiol group, π-interactions from the aromatic ring, and weaker van der Waals forces, leading to potentially complex three-dimensional networks.

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of molecular crystals is dictated by a variety of intermolecular interactions that direct the self-assembly of molecules into a periodic lattice.

Hydrogen bonds are among the strongest and most directional non-covalent interactions. researchgate.net In the context of this compound, the thiol group (S-H) is a potential hydrogen bond donor. While sulfur is less electronegative than oxygen, S-H···S and S-H···π interactions can play a significant role in the crystal packing.

In the crystal structure of a related compound, Boc-L-4-thiolphenylalanine tert-butyl ester, a notable S-H/π interaction is observed where the thiol S-H interacts with the aromatic ring of an adjacent molecule. nih.govnih.gov This interaction is characterized by a through-space H(thiol)···C(aromatic) distance of 2.71 Å, which is less than the sum of the van der Waals radii of hydrogen and carbon (2.90 Å). nih.govnih.gov

Furthermore, in other derivatives, C-H···O hydrogen bonds are observed to be key in forming supramolecular chains. researchgate.net In the crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, C—H⋯O and C—H⋯S hydrogen bonds link adjacent molecules to form two-dimensional networks. researchgate.net

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. mdpi.com These interactions are crucial in the stabilization of protein structures and in the self-assembly of organic molecules. mdpi.com The tolyl group in this compound provides a platform for such interactions.

Van der Waals forces, although weaker than hydrogen bonds and π-stacking interactions, are ubiquitous and play a crucial role in the close packing of molecules in the crystal lattice. mdpi.com These forces arise from temporary fluctuations in electron density, leading to induced dipoles.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For derivatives and analogues of this compound, Hirshfeld surface analysis reveals the nature and relative importance of various non-covalent interactions that govern their crystal packing. For instance, in the crystal structure of related sulfur-containing organic compounds, this analysis has been instrumental in delineating the contributions of different types of contacts, such as H···H, C···H, and S···H interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The relative area of the regions in the fingerprint plot corresponds to the prevalence of specific intermolecular contacts. For example, in the solid-state structure of {2-[bis-(pyridin-2-ylmeth-yl)amino]-ethane-1-thiol-ato}-chlorido-cadmium(II), Hirshfeld surface analysis showed that H···H interactions were the most dominant, accounting for 51.2% of the total contacts. nih.gov Other significant interactions included Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%). nih.gov Similarly, for 1,2-bis((2-(bromomethyl)phenyl)thio)ethane, Hirshfeld analysis is a key tool to explore and describe the variety of intermolecular interactions within the crystal. walshmedicalmedia.com

Correlation Between Solid-State Structure and Computational Predictions

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the solid-state structures of molecules. These theoretical calculations can provide optimized geometries, vibrational frequencies, and electronic properties that complement and help interpret experimental crystallographic data. When experimental data is unavailable, as is the case for this compound, computational studies on analogous compounds offer a predictive framework for its structural characteristics.

DFT calculations are often used to optimize the molecular geometry in the gas phase, which can then be compared to the experimentally determined structure in the solid state. Differences between the gas-phase and solid-state geometries can be attributed to the influence of intermolecular interactions in the crystal. For instance, DFT has been used to study the chemical reactivity of related thiol compounds like allyl mercaptan. mdpi.com

The correlation between experimental and computational data for related structures demonstrates the power of this combined approach. For example, in studies of other organic molecules, DFT calculations have been used to corroborate the molecular conformations and hydrogen-bonding patterns observed in the crystal structure. Discrepancies between the calculated and experimental structures can often be explained by packing forces and specific intermolecular interactions present in the solid state that are not accounted for in gas-phase calculations.

For this compound, DFT calculations could predict the bond lengths, bond angles, and torsion angles of the molecule. It would be expected that the geometry of the p-tolyl group and the ethanethiol (B150549) chain would be well-reproduced by these calculations. Furthermore, computational models could be used to explore potential polymorphic forms of the compound, each with a unique crystal packing and intermolecular interaction network. The combination of these theoretical predictions with the insights gained from the Hirshfeld surface analysis of related compounds provides a comprehensive, albeit predictive, understanding of the crystallographic features of this compound.

Applications of 2 4 Methylphenyl Ethane 1 Thiol in Materials Science and Polymer Chemistry

Role in Polymer Synthesis through Thiol-Ene Reactions

The thiol-ene reaction is a powerful and efficient method for polymer synthesis, valued for its high yields, rapid reaction rates, and insensitivity to oxygen and water. wikipedia.orgmdpi.com This "click chemistry" reaction involves the addition of a thiol (R-SH) to an alkene (ene) to form a thioether. wikipedia.org 2-(4-Methylphenyl)ethane-1-thiol serves as a key building block in these reactions, contributing to the formation of polymers with tailored properties.

Synthesis of Homogeneous Polymer Networks

Thiol-ene photopolymerizations are particularly effective for creating highly cross-linked and homogeneous polymer networks. nih.gov The step-growth mechanism of this reaction ensures the gradual build-up of the polymer network, which leads to a more uniform structure compared to chain-growth polymerizations. nih.gov When multifunctional thiols and enes are used, the reaction proceeds to form a three-dimensional network. elsevierpure.com The use of this compound in such systems can influence the final properties of the network, such as its glass transition temperature and mechanical strength. For example, networks formed via thiol-yne photopolymerization, a related reaction where each alkyne group can react with two thiol groups, exhibit significantly higher glass transition temperatures and rubbery moduli compared to analogous thiol-ene systems. nih.gov

The formation of these networks can be initiated by various methods, including photochemical and thermal techniques. researchgate.net Photoinitiation, in particular, allows for spatial and temporal control over the polymerization process, which is crucial for applications like surface patterning and 3D printing. nih.govuni-heidelberg.de The choice of initiator can also play a role in the homogeneity of the resulting polymer. For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) has been shown to be a suitable initiator for thiol-ene polymerizations, leading to homogeneous products. dergipark.org.tr

Step-Growth and Chain-Growth Polymerization Mechanisms

Thiol-ene reactions can proceed through either a step-growth or a chain-growth mechanism, depending on the reaction conditions and the specific monomers used. wikipedia.org In the ideal step-growth mechanism, the reaction alternates between the addition of a thiyl radical to an ene and the transfer of a hydrogen atom from a thiol to the resulting carbon-centered radical. nih.gov This process leads to a gradual increase in molecular weight, and high conversions are necessary to achieve high molecular weight polymers. youtube.comyoutube.comyoutube.com

However, under certain conditions, a chain-growth polymerization can occur, where the carbon-centered radical intermediate propagates by adding to another ene monomer. wikipedia.org The tendency towards step-growth or chain-growth is influenced by the structure of the thiol and ene reactants. The presence of the 4-methylphenyl group in this compound can influence the reactivity of the thiol group and the stability of the intermediate radicals, thereby affecting the polymerization mechanism.

Surface Modification and Patterning

The thiol-ene reaction is a versatile tool for surface modification and patterning, enabling the creation of surfaces with specific chemical and physical properties. uni-heidelberg.de Thiols like this compound can be readily attached to surfaces that have been functionalized with ene groups. This process can be initiated by UV light, allowing for photolithographic patterning where the thiol is only attached to the irradiated areas. levkingroup.com

This technique can be used to create micropatterns with distinct regions of different functionalities. For example, a surface can be patterned with both hydrophobic and hydrophilic areas by sequentially reacting different thiols. uni-heidelberg.delevkingroup.com The introduction of the 4-methylphenyl group from this compound would impart a degree of hydrophobicity to the modified surface. The ability to create such patterned surfaces is valuable for a wide range of applications, including the fabrication of microarrays for biological assays and the control of cell adhesion. uni-heidelberg.de

Integration into Functional Organic and Hybrid Materials

The unique properties of this compound make it a valuable component in the development of functional organic and hybrid materials. Its aromatic ring can participate in π-π stacking interactions, which can be exploited to create self-assembling systems and materials with interesting electronic or optical properties.

The thiol group provides a reactive handle for integrating the molecule into larger structures. For instance, it can be used to functionalize other molecules or materials, such as in the S-alkylation of 1,2,4-triazole (B32235) derivatives to create new compounds with potential biological activity. mdpi.com While this specific example doesn't directly involve this compound, it illustrates a common synthetic route where a thiol is a key reactant.

Development of Novel Monomers and Crosslinkers

This compound can serve as a precursor for the synthesis of novel monomers and crosslinkers. By chemically modifying the thiol group or the aromatic ring, new molecules with tailored functionalities can be created. These new monomers can then be polymerized to produce materials with unique properties.

For example, the thiol group can be reacted with a molecule containing two or more ene groups to create a crosslinker. This crosslinker can then be used to connect different polymer chains, leading to the formation of a robust and stable network. The properties of the resulting crosslinked material will be influenced by the structure of the crosslinker, including the presence of the 4-methylphenyl group.

2 4 Methylphenyl Ethane 1 Thiol As a Key Synthetic Building Block

Precursor in the Synthesis of Thioether-Containing Compounds

The primary utility of 2-(4-methylphenyl)ethane-1-thiol in organic synthesis stems from the reactivity of its thiol (-SH) group. Thiols are the sulfur analogs of alcohols and are known for their enhanced acidity and nucleophilicity. masterorganicchemistry.com The thiol proton is more acidic than its alcohol counterpart, meaning it can be readily deprotonated by a moderately strong base to form the corresponding thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is a potent nucleophile, capable of reacting with various electrophiles to form stable carbon-sulfur bonds, the cornerstone of thioether (sulfide) synthesis. masterorganicchemistry.com

The most common method for synthesizing thioethers from thiols is the reaction of the thiolate with an alkyl halide through an Sₙ2 mechanism. masterorganicchemistry.com In the case of this compound, treatment with a base like sodium hydride would generate the 2-(4-methylphenyl)ethanethiolate anion. This anion can then be reacted with a primary or secondary alkyl halide (R-X) to yield the corresponding thioether, 1-((alkylthio)ethyl)-4-methylbenzene. This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Furthermore, thioethers can be prepared by reacting a thiol with an alcohol that possesses electron-donating groups in the α or β position relative to the hydroxyl group, often catalyzed by a Lewis acid like zinc chloride. google.com This provides an alternative route to thioether synthesis where an alcohol, rather than an alkyl halide, serves as the electrophilic partner. The versatility of these methods makes this compound a reliable precursor for a wide array of thioether-containing compounds, which are significant in medicinal chemistry and materials science. taylorandfrancis.com

Intermediate in the Formation of Complex Organic Molecules

The this compound moiety serves as a valuable intermediate for building more elaborate molecular structures. By forming a thioether linkage, the entire 2-(4-methylphenyl)ethyl group can be introduced into a target molecule. This is particularly useful when the properties of this specific lipophilic group are desired in the final product.

A notable example that illustrates the role of a similar structural motif is the synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, which acts as a key precursor for the synthesis of 9,11-secosterols. researchgate.net In this synthesis, the related sulfide (B99878), 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, is a crucial intermediate. researchgate.net This highlights how a p-methylphenylthio group can be incorporated into a complex cyclic system, which is then further functionalized.

Similarly, the synthesis of complex heterocyclic compounds often involves the use of thiol intermediates. For instance, the S-alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol is a key step in producing a more complex molecule containing a thioether bond. mdpi.com The resulting ketone is then reduced to a secondary alcohol, demonstrating a multi-step sequence where the initial thiol is fundamental for the construction of the final, more complex product. mdpi.com These examples underscore the role of this compound as a foundational element for introducing a specific aryl-alkyl-thio group into larger, biologically relevant scaffolds.

Utility in Sequential Organic Reactions and Multi-Step Syntheses

Multi-step synthesis is a common strategy for creating complex molecules from simpler starting materials. vapourtec.com The thiol functional group in this compound is well-suited for use in such sequential reaction pathways due to its predictable reactivity and the stability of the resulting thioether linkage.

A typical multi-step sequence could involve an initial S-alkylation reaction to form a thioether, followed by transformations on other parts of the molecule. For example, after forming a thioether from this compound and a functionalized alkyl halide, the other functional groups on the newly introduced chain can be manipulated without affecting the stable C-S bond.

Furthermore, the sulfur atom in the resulting thioether is not chemically inert and can participate in subsequent reactions. It can be oxidized to form a sulfoxide (B87167) (R-SO-R') or a sulfone (R-SO₂-R') using oxidizing agents like hydrogen peroxide or peroxy acids. masterorganicchemistry.com This sequential oxidation allows for the fine-tuning of the electronic and steric properties of the molecule, which is a common strategy in drug development.

Another powerful application of thiols in sequential reactions is the thiol-ene "click" reaction. researchgate.net This reaction involves the radical-mediated addition of a thiol across a double bond, forming a thioether. It is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, making it an ideal tool for multi-step syntheses in polymer and materials science. researchgate.net this compound can serve as the thiol component in such reactions, enabling the covalent linking of this specific fragment to polymers or other complex structures in a highly controlled manner.

Strategic Importance in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. In this process, the target molecule is conceptually "disconnected" at key bonds to identify the precursor molecules, known as synthons.

For any complex target molecule containing a thioether, the carbon-sulfur bond is a logical point for disconnection. If a target molecule contains a 2-(4-methylphenyl)ethylthio moiety (-S-CH₂CH₂-C₆H₄-CH₃), a retrosynthetic disconnection of the C-S bond immediately identifies two key synthons: an electrophilic partner and a nucleophilic sulfur species.

The nucleophilic synthon is the 2-(4-methylphenyl)ethanethiolate anion, for which this compound is the real-world chemical equivalent, or reagent. The electrophilic partner would typically be an alkyl halide or a similar compound with a good leaving group.

Retrosynthetic Analysis Example:

| Target Molecule | Disconnection | Precursors (Synthons) | Reagents |

| 1-((Cyclohexylmethyl)thio)ethyl)-4-methylbenzene | C-S bond | This compound and (Bromomethyl)cyclohexane |

This strategic disconnection simplifies the synthetic challenge, breaking down a complex structure into more manageable and readily accessible building blocks. The reliability and well-understood reactivity of this compound make it a strategically important reagent in the planning and execution of syntheses for a wide range of thioether-containing target molecules.

Advanced Electrochemical Studies of 2 4 Methylphenyl Ethane 1 Thiol

Redox Properties of the Thiol Group

The thiol group (-SH) is electrochemically active and its redox properties are central to the electrochemical behavior of 2-(4-Methylphenyl)ethane-1-thiol. The primary redox reactions involve the oxidation of the thiol to form a disulfide and the reduction of the corresponding disulfide back to the thiol.

The electrochemical oxidation of thiols on an electrode surface is generally an irreversible process that leads to the formation of a disulfide bond (R-S-S-R). This can be represented by the following half-reaction:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻